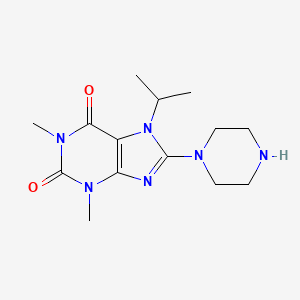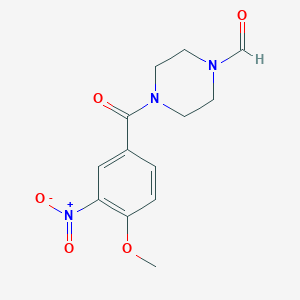
2-chlorophenyl 2-oxo-2H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chlorophenyl 2-oxo-2H-chromene-3-carboxylate, also known as CPOC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CPOC is a derivative of coumarin, a naturally occurring compound found in many plants, and has been shown to possess a range of biological activities that make it a valuable tool for investigating various biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of 2-chlorophenyl 2-oxo-2H-chromene-3-carboxylate is not fully understood, but studies have suggested that it may act by inhibiting enzymes involved in various biochemical processes. For example, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, molecules that play a role in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, this compound has been shown to possess antioxidant activity, which may help to protect cells from damage caused by free radicals. This compound has also been shown to have an effect on the immune system, modulating the activity of immune cells such as T cells and macrophages.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-chlorophenyl 2-oxo-2H-chromene-3-carboxylate in lab experiments is its versatility. This compound can be easily synthesized and modified to produce derivatives with different biological activities. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high concentrations of this compound can be toxic to cells, and care must be taken when using it in experiments.
Orientations Futures
There are many potential future directions for research involving 2-chlorophenyl 2-oxo-2H-chromene-3-carboxylate. One area of interest is in the development of this compound derivatives with improved biological activity. Another potential direction is in the investigation of the mechanism of action of this compound, which could lead to the development of new drugs for the treatment of various diseases. Additionally, the use of this compound in combination with other drugs or therapies is an area that warrants further investigation.
Méthodes De Synthèse
The synthesis of 2-chlorophenyl 2-oxo-2H-chromene-3-carboxylate can be achieved through a variety of methods, including the reaction of 2-chlorophenylacetic acid with coumarin in the presence of a catalyst such as sulfuric acid. Other methods include the use of acetic anhydride or acetyl chloride as acylating agents, and the use of different catalysts such as phosphorus pentoxide or aluminum chloride. The choice of method depends on the desired yield and purity of the final product.
Applications De Recherche Scientifique
2-chlorophenyl 2-oxo-2H-chromene-3-carboxylate has been shown to have a range of biological activities that make it a valuable tool for investigating various biochemical and physiological processes. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to possess anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
(2-chlorophenyl) 2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClO4/c17-12-6-2-4-8-14(12)21-16(19)11-9-10-5-1-3-7-13(10)20-15(11)18/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRDKICTXWWATK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 4-[2-(5-phenyl-1,2,4-triazin-3-yl)carbonohydrazonoyl]benzoate](/img/structure/B5836233.png)
![4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5836240.png)
![ethyl (2-{[4-(acetylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5836248.png)


![4-[1-cyano-2-(2,4-dimethoxy-5-nitrophenyl)vinyl]benzonitrile](/img/structure/B5836257.png)

![(4-fluorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5836264.png)

![5-[(2-chloro-6-nitrophenyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5836266.png)
![N-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]acetamide](/img/structure/B5836268.png)
![1-[(4-bromo-2-methylphenoxy)acetyl]-3-methyl-1H-pyrazole](/img/structure/B5836283.png)


